

GSK-J1 cellular target engagement verification

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Compound Focus: Gsk-J1

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Selectivity and In Vitro Potency of GSK-J1

GSK-J1 was specifically designed to inhibit the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various human histone demethylases, demonstrating its selectivity profile [1] [2].

Enzyme Target	Subfamily	GSK-J1 Mean IC ₅₀ (μM)	GSK-J2 Mean IC ₅₀ (μM)	Key Histone Mark
JMJD3 (KDM6B)	KDM6	0.00006 (60 nM)	>100	H3K27me3/me2 [1]
UTX (KDM6A)	KDM6	Information missing	Information missing	H3K27me3/me2 [2]
JARID1B (KDM5B)	KDM5	0.95	5	H3K4me3/me2 [1]
JARID1C (KDM5C)	KDM5	1.76	5	H3K4me3/me2 [1]
JMJD2A (KDM4A)	KDM4	44.3	-	H3K9me3 [1]

Enzyme Target	Subfamily	GSK-J1 Mean IC ₅₀ (μM)	GSK-J2 Mean IC ₅₀ (μM)	Key Histone Mark
JMJD2E (KDM4C)	KDM4	19.6	-	H3K9me3 [1]
JMJD1A (KDM3A)	KDM3	41.0	-	H3K9me2 [1]

This data shows that **GSK-J1** is highly potent against its primary KDM6 targets, with **over 10-fold selectivity** over the next most sensitive demethylases, JARID1B/C (KDM5 family) [2]. Its regio-isomer, **GSK-J2**, which is largely inactive, serves as an important negative control in experiments [1].

Broad profiling against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases, and 100 protein kinases showed **negligible off-target activity**, confirming its high specificity [1].

Cellular Target Engagement and Functional Outcomes

In cellular models, **GSK-J1**'s engagement with its targets is verified by measuring an increase in global H3K27me3 levels, a direct consequence of inhibiting the KDM6 demethylases. The prodrug **GSK-J4** is often used in cell-based assays for improved membrane permeability [3].

Cell Type / Model	Observed Outcome of GSK-J1 Treatment	Experimental Readout
Human Primary Macrophages	Inhibition of TNF-α production; Increased nuclear H3K27me3 [2].	Cytokine measurement; Western Blot / Immunostaining
Mouse Mammary Epithelial Cells (MECs)	Attenuated LPS-induced expression of <i>Tnfa</i> , <i>Il1b</i> , <i>Il6</i> ; Recruitment of H3K27me3 to promoters of these genes [4].	RT-qPCR; Chromatin Immunoprecipitation (ChIP)

Cell Type / Model	Observed Outcome of GSK-J1 Treatment	Experimental Readout
Head and Neck Squamous Cell Carcinoma (HNSCC)	Synergistic effect with LSD1 inhibitor (TCP) to impair cell proliferation and induce apoptosis [5].	Cell viability (CCK-8) and apoptosis assays (flow cytometry)
Carboplatin-Resistant Ovarian Cancer	Diminished tumor cell motility and sphere formation; attenuation of HER2 oncogene expression [6].	Migration/Invasion assays; Spheroid culture; Gene expression analysis

These functional outcomes, coupled with the epigenetic mark changes, provide strong evidence of successful target engagement in complex cellular environments.

Experimental Protocols for Verification

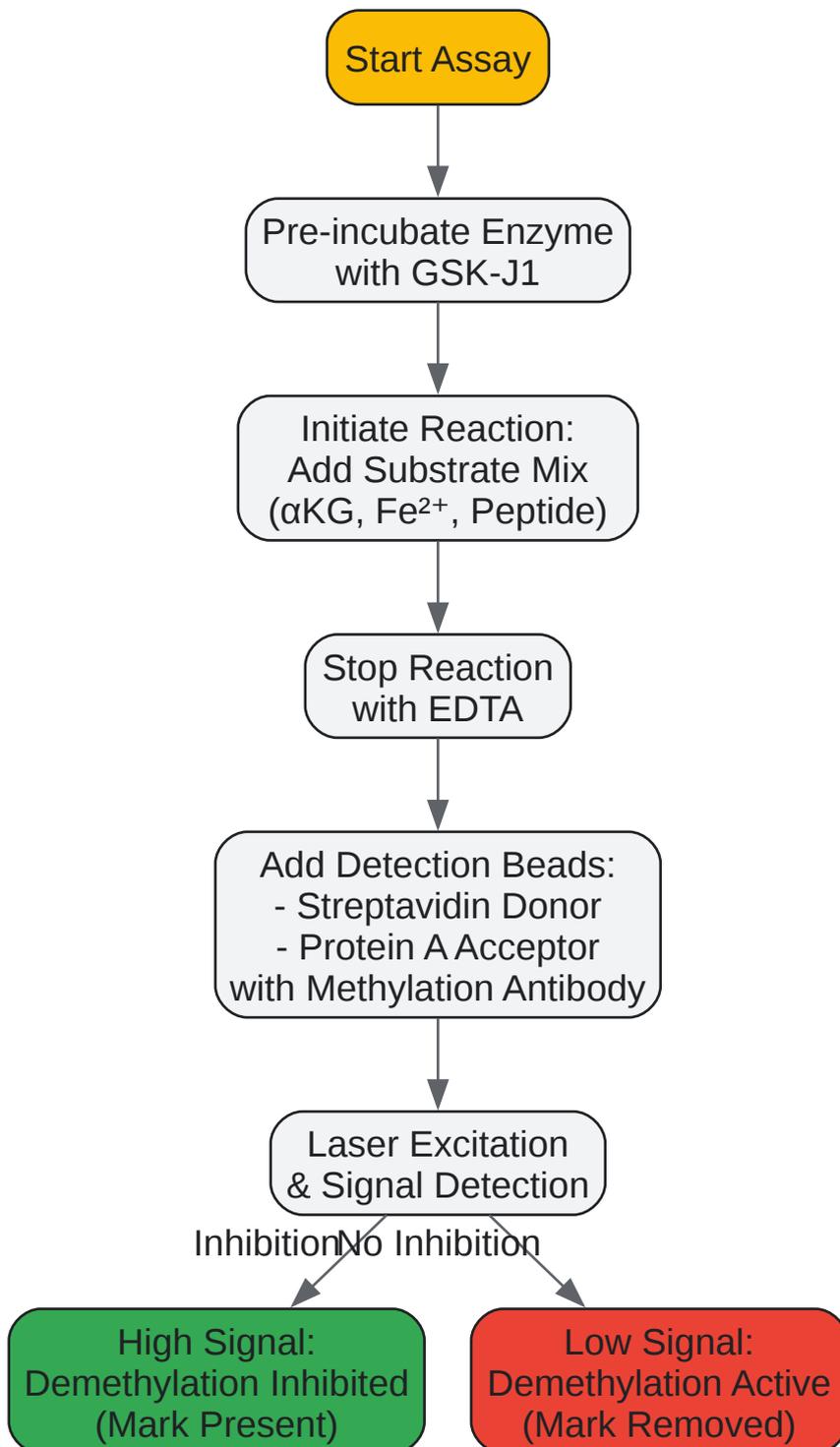
Here are detailed methodologies for key experiments used to verify **GSK-J1**'s cellular target engagement, based on published literature.

Histone Demethylase AlphaScreen Assay

This is a common method used to determine the IC₅₀ values of inhibitors like **GSK-J1** *in vitro* [1].

- **Principle:** A homogeneous, bead-based proximity assay that detects the demethylation of a biotinylated histone peptide.
- **Workflow:**
 - **Incubation:** The demethylase enzyme is pre-incubated with the inhibitor (**GSK-J1**) in a buffer containing HEPES and BSA.
 - **Reaction Initiation:** The reaction is started by adding a substrate mix containing α -ketoglutarate, Fe²⁺, ascorbic acid, and the biotinylated peptide substrate.
 - **Reaction Stop:** After a specified time (e.g., 5 min for JMJD3), the reaction is stopped with EDTA.
 - **Detection:** Streptavidin-coated donor beads and protein A-conjugated acceptor beads, pre-incubated with an antibody specific to the methyl mark, are added. If the methyl mark is present, the beads come in proximity, and a signal is emitted upon laser excitation. Inhibition of the demethylase results in a higher signal [1].

The following diagram illustrates the logical workflow and detection principle of this assay:



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Chromatin Immunoprecipitation (ChIP)

ChIP is used in cellular models to confirm that **GSK-J1** treatment leads to the recruitment of the repressive H3K27me3 mark to the promoters of specific genes [4].

- **Key Steps:**
 - **Cross-linking:** Cells treated with **GSK-J1** (or its prodrug) are fixed with formaldehyde to cross-link proteins (including histones) to DNA.
 - **Cell Lysis and Chromatin Shearing:** Cells are lysed, and chromatin is sheared into small fragments by sonication.
 - **Immunoprecipitation:** The sheared chromatin is incubated with an antibody specific to H3K27me3. Protein A/G beads are used to pull down the antibody-bound chromatin complexes.
 - **Reversal of Cross-linking and DNA Purification:** The cross-links are reversed, and proteins are digested. The purified DNA is then analyzed by quantitative PCR (qPCR) using primers specific to the gene promoters of interest (e.g., *Tnfa*, *Il6*). An increase in DNA enrichment in the **GSK-J1** treated sample indicates successful H3K27me3 recruitment [4].

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is used to profile the binding of **GSK-J1** across a range of Fe²⁺/2-OG dependent oxygenases to assess selectivity [1].

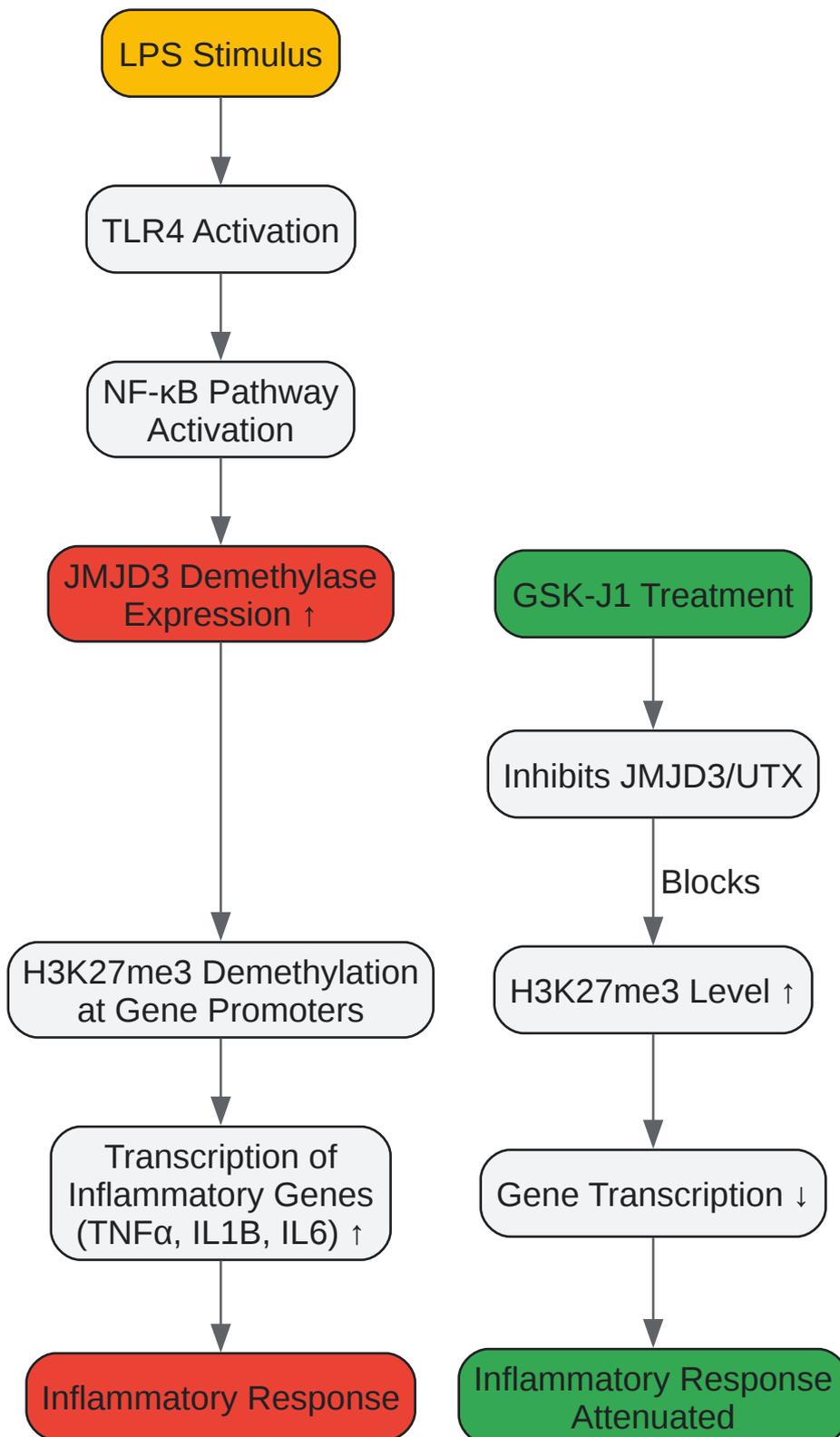
- **Principle:** Binding of a compound to a protein often stabilizes it, increasing its melting temperature (T_m).
- **Procedure:**
 - The target enzyme is mixed with the fluorophore SYPRO Orange and the inhibitor (**GSK-J1**).
 - The mixture is subjected to a gradual temperature increase in a real-time PCR machine.
 - SYPRO Orange fluoresces strongly when it binds to hydrophobic patches of the unfolding protein. The temperature at which 50% of the protein is unfolded is the T_m.
 - A significant positive T_m shift (>2.5°C) for JMJD3 and UTX in the presence of **GSK-J1**, but not for other family members, indicates selective binding and a lack of significant cross-reactivity [1].

Mechanism of Action and Downstream Signaling

GSK-J1 is a competitive inhibitor of the cofactors α-ketoglutarate and Fe²⁺, which are required for the catalytic activity of JmjC-domain containing demethylases [3]. Its engagement directly influences gene

transcription by modulating the H3K27me3 mark. A key downstream effect, validated in inflammatory models, is the suppression of the NF- κ B signaling pathway [4].

The diagram below summarizes this mechanism and its functional consequences in an inflammatory context:



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Key Considerations for Researchers

- **Use the Prodrug for Cellular Assays:** Due to its polar carboxylate group, **GSK-J1** has poor cell permeability. For cellular experiments, the ethyl ester prodrug **GSK-J4** is used, which is hydrolyzed to the active **GSK-J1** by intracellular esterases [3].
- **Employ the Negative Control:** The inactive analog **GSK-J2** (and its prodrug GSK-J5) is a critical tool for confirming that observed phenotypic effects are due to on-target JMJD3/UTX inhibition and not off-target artifacts [1] [7].
- **Context-Dependent Effects:** The functional outcome of KDM6 inhibition can vary. While it often acts to suppress inflammation or cancer growth, its role is context-dependent, and target validation should always be confirmed in the specific biological system under study [5].

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